molecular formula C13H13NOS B12588260 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-45-7

2-[(2-Methoxyphenyl)methylsulfanyl]pyridine

Cat. No.: B12588260
CAS No.: 646511-45-7
M. Wt: 231.32 g/mol
InChI Key: LUDKKYMCVVUYAJ-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methylsulfanyl]pyridine is an organic compound with the molecular formula C13H13NOS It is characterized by a pyridine ring substituted with a methoxyphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 2-bromopyridine with 2-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxyphenyl)methylsulfanyl]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyphenylmethylsulfanyl group can interact with various molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenyl)methylsulfanyl]benzene
  • 2-[(2-Methoxyphenyl)methylsulfanyl]thiophene
  • 2-[(2-Methoxyphenyl)methylsulfanyl]furan

Uniqueness

2-[(2-Methoxyphenyl)methylsulfanyl]pyridine is unique due to the presence of the pyridine ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds with benzene, thiophene, or furan rings, which have different chemical behaviors and applications.

Properties

CAS No.

646511-45-7

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H13NOS/c1-15-12-7-3-2-6-11(12)10-16-13-8-4-5-9-14-13/h2-9H,10H2,1H3

InChI Key

LUDKKYMCVVUYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CSC2=CC=CC=N2

Origin of Product

United States

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